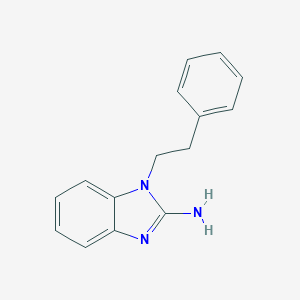![molecular formula C24H25N3O B379413 2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE](/img/structure/B379413.png)
2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core linked to a phenoxyethyl group and a methylphenylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a suitable phenoxyethyl halide in the presence of a base.
Introduction of the Methylphenylamine Group: The final step involves the reaction of the intermediate product with 2-methylphenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides, acids, or bases depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylphenylamine Derivatives:
Phenoxyethyl Derivatives: Compounds with phenoxyethyl groups that exhibit unique chemical and biological properties.
Uniqueness
2-METHYL-N-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C24H25N3O |
|---|---|
Peso molecular |
371.5g/mol |
Nombre IUPAC |
2-methyl-N-[[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-18-11-13-20(14-12-18)28-16-15-27-23-10-6-5-9-22(23)26-24(27)17-25-21-8-4-3-7-19(21)2/h3-14,25H,15-17H2,1-2H3 |
Clave InChI |
AWBLWOCEAMQJHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=CC=C4C |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)


![5-methoxy-2-[(2-phenylethyl)sulfanyl]-1H-benzimidazole](/img/structure/B379337.png)


![1-[(2-Chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379342.png)

![5-(4-Bromophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379347.png)
![5-(3,4-Dichlorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B379350.png)
![N,N-dimethyl-N-[4-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenyl]amine](/img/structure/B379351.png)
![2-(2-Pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B379353.png)
